Cas no 870065-56-8 (2-chloro-3-fluoropyridine-4-carbonitrile)
2-chloro-3-fluoropyridine-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-3-fluoro-4-Pyridinecarbonitrile
- 2-chloro-3-fluoro-4-cyanopyridine
- 2-Chloro-3-fluoroisonicotinonitrile
- 4-Pyridinecarbonitrile, 2-chloro-3-fluoro-
- 2-chloro-3-fluoropyridine-4-carbonitrile
- QAOWEVASRZNFBJ-UHFFFAOYSA-N
- 2-chloro-4-cyano-3-fluoropyridine
- NE51742
- AK486792
- Z1695906732
- 2-Chloro-3-fluoro-4-pyridinecarbonitrile (ACI)
- DB-192501
- VJB06556
- CS-W007297
- DS-18947
- SY103445
- SB52528
- 870065-56-8
- XH0529
- AKOS026728983
- MFCD18802658
- Z1216821786
- SCHEMBL3287530
- EN300-118841
-
- MDL: MFCD18802658
- Inchi: 1S/C6H2ClFN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H
- InChI Key: QAOWEVASRZNFBJ-UHFFFAOYSA-N
- SMILES: N#CC1C(F)=C(Cl)N=CC=1
Computed Properties
- Exact Mass: 155.9890539g/mol
- Monoisotopic Mass: 155.9890539g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.7
- XLogP3: 1.6
Experimental Properties
- Boiling Point: 205.7±35.0°C at 760 mmHg
2-chloro-3-fluoropyridine-4-carbonitrile Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- Storage Condition:Inert atmosphere,2-8°C
2-chloro-3-fluoropyridine-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029010949-1g |
2-Chloro-3-fluoroisonicotinonitrile |
870065-56-8 | 97% | 1g |
$245.85 | 2023-08-31 | |
| Alichem | A029010949-5g |
2-Chloro-3-fluoroisonicotinonitrile |
870065-56-8 | 97% | 5g |
$704.80 | 2023-08-31 | |
| ChemScence | CS-W007297-250mg |
2-Chloro-3-fluoroisonicotinonitrile |
870065-56-8 | 98.68% | 250mg |
$27.0 | 2022-04-26 | |
| ChemScence | CS-W007297-1g |
2-Chloro-3-fluoroisonicotinonitrile |
870065-56-8 | 98.68% | 1g |
$88.0 | 2022-04-26 | |
| ChemScence | CS-W007297-5g |
2-Chloro-3-fluoroisonicotinonitrile |
870065-56-8 | 98.68% | 5g |
$351.0 | 2022-04-26 | |
| TRC | C993333-10mg |
2-Chloro-3-fluoroisonicotinonitrile |
870065-56-8 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C993333-50mg |
2-Chloro-3-fluoroisonicotinonitrile |
870065-56-8 | 50mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C993333-100mg |
2-Chloro-3-fluoroisonicotinonitrile |
870065-56-8 | 100mg |
$ 365.00 | 2022-06-06 | ||
| Chemenu | CM255449-1g |
2-Chloro-3-fluoroisonicotinonitrile |
870065-56-8 | 97% | 1g |
$133 | 2021-08-04 | |
| Chemenu | CM255449-5g |
2-Chloro-3-fluoroisonicotinonitrile |
870065-56-8 | 97% | 5g |
$365 | 2021-08-04 |
2-chloro-3-fluoropyridine-4-carbonitrile Suppliers
2-chloro-3-fluoropyridine-4-carbonitrile Related Literature
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 2-chloro-3-fluoropyridine-4-carbonitrile
2-Chloro-3-fluoropyridine-4-carbonitrile (CAS 870065-56-8): A Versatile Building Block in Modern Chemistry
The 2-chloro-3-fluoropyridine-4-carbonitrile (CAS 870065-56-8) represents a highly valuable fluorinated pyridine derivative that has gained significant attention in pharmaceutical and agrochemical research. This heterocyclic compound serves as a crucial chemical intermediate for the synthesis of various bioactive molecules, particularly in the development of crop protection agents and pharmaceutical ingredients.
With the molecular formula C6H2ClFN2, this pyridine-based compound features three distinct functional groups: a chloro substituent at position 2, a fluoro group at position 3, and a cyano moiety at position 4. This unique combination of electron-withdrawing groups makes 2-chloro-3-fluoropyridine-4-carbonitrile particularly reactive in various nucleophilic aromatic substitution reactions, which explains its growing popularity in medicinal chemistry.
The compound's significance has increased dramatically in recent years, coinciding with the rising demand for fluorinated pharmaceutical intermediates. Market analysis shows that the global fluorochemicals market is projected to reach $31.2 billion by 2027, with fluorinated pyridines representing one of the fastest-growing segments. This growth is driven by the pharmaceutical industry's need for compounds that can improve metabolic stability and membrane permeability of drug candidates.
In synthetic applications, 2-chloro-3-fluoropyridine-4-carbonitrile serves as a precursor for numerous biologically active compounds. Researchers have successfully utilized it in the synthesis of kinase inhibitors, which represent one of the most important classes of targeted cancer therapies. The presence of both chloro and fluoro substituents allows for selective functionalization, making this compound exceptionally versatile in structure-activity relationship studies.
From a chemical perspective, the electron-deficient nature of 2-chloro-3-fluoropyridine-4-carbonitrile makes it particularly suitable for cross-coupling reactions. The compound readily participates in Suzuki-Miyaura couplings, Buchwald-Hartwig animations, and other palladium-catalyzed transformations. These reactions are fundamental in constructing complex molecular architectures found in many modern pharmaceuticals.
The compound's physical properties include a molecular weight of 156.55 g/mol and typically appears as a white to off-white crystalline powder. Its melting point ranges between 98-102°C, and it demonstrates moderate solubility in common organic solvents such as dichloromethane, dimethylformamide, and acetonitrile, but limited solubility in water. These characteristics make it relatively easy to handle in laboratory settings while providing sufficient reactivity for chemical transformations.
In the context of green chemistry initiatives, researchers are exploring more sustainable methods for producing 2-chloro-3-fluoropyridine-4-carbonitrile and its derivatives. Recent publications have highlighted microwave-assisted synthesis and continuous flow chemistry approaches that reduce solvent usage and improve reaction efficiency. These developments align with the pharmaceutical industry's growing emphasis on process intensification and waste minimization.
The analytical characterization of 2-chloro-3-fluoropyridine-4-carbonitrile typically involves HPLC analysis for purity assessment, along with 1H NMR, 13C NMR, and mass spectrometry for structural confirmation. The compound shows characteristic signals in the aromatic region of the NMR spectrum, with distinct coupling patterns resulting from the fluorine-proton coupling and chlorine isotope effects.
From a regulatory standpoint, proper handling of 2-chloro-3-fluoropyridine-4-carbonitrile requires standard laboratory safety precautions. While not classified as highly hazardous, appropriate personal protective equipment should be worn when handling the compound, including gloves and safety glasses. Storage recommendations typically suggest keeping the material in a cool, dry place away from strong oxidizers.
The commercial availability of 2-chloro-3-fluoropyridine-4-carbonitrile has improved significantly in recent years, with multiple suppliers now offering the compound at various purity grades (typically 97-99%). Current market prices range between $200-500 per gram depending on quantity and purity specifications, reflecting its status as a high-value intermediate rather than a bulk chemical.
Looking toward future applications, research suggests expanding uses of 2-chloro-3-fluoropyridine-4-carbonitrile in materials science, particularly in the development of organic electronic materials. The compound's ability to participate in π-stacking interactions while maintaining good charge transport properties makes it an interesting candidate for organic semiconductors and photovoltaic materials.
For researchers considering 2-chloro-3-fluoropyridine-4-carbonitrile for their projects, several key considerations emerge. The compound's stability under various conditions, its reactivity patterns, and the commercial availability of derivatives should all factor into experimental planning. Recent publications suggest that the 4-cyano group offers additional synthetic handles for further functionalization, expanding the compound's utility in medicinal chemistry programs.
In conclusion, 2-chloro-3-fluoropyridine-4-carbonitrile (CAS 870065-56-8) stands as a remarkably versatile chemical building block with growing importance across multiple scientific disciplines. Its unique combination of substituents, predictable reactivity, and compatibility with modern synthetic methods ensure its continued relevance in pharmaceutical research, agrochemical development, and emerging materials science applications. As synthetic methodologies advance and new applications are discovered, this compound will likely maintain its position as a valuable tool for chemists working at the forefront of molecular design.
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